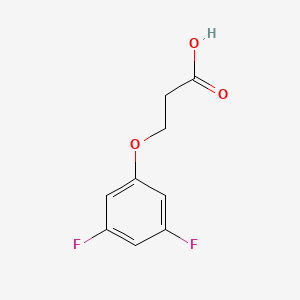

3-(3,5-Difluorophenoxy)propanoic acid

Vue d'ensemble

Description

3-(3,5-Difluorophenoxy)propanoic acid is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 g/mol . It is characterized by the presence of a difluorophenoxy group attached to a propanoic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(3,5-Difluorophenoxy)propanoic acid involves the reaction of 3,5-difluorophenol with bromo- or chloro-propanoic acid derivatives under basic conditions . The reaction typically proceeds via nucleophilic substitution, where the phenoxide ion attacks the halogenated propanoic acid derivative, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using large reactors and optimized reaction conditions. For example, concentrated sulfuric acid can be used as a catalyst to facilitate the reaction, and the product can be isolated by filtration and purification steps .

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,5-Difluorophenoxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atoms on the phenyl ring.

Major Products Formed

Oxidation: Carboxylate salts.

Reduction: Alcohols.

Substitution: Substituted phenoxypropanoic acids.

Applications De Recherche Scientifique

Antimicrobial Properties

One of the most promising applications of 3-(3,5-Difluorophenoxy)propanoic acid is in the inhibition of bacterial virulence factors. A study focused on inhibitors of the type III secretion system (T3SS) in Pseudomonas aeruginosa, a pathogen responsible for chronic infections in immunocompromised patients. The compound was part of a series that demonstrated potent inhibition of T3SS with IC50 values less than 1 µM .

- Case Study : In vitro assays showed that compounds with similar structures effectively inhibited T3SS-mediated secretion and translocation processes, reducing the cytotoxic effects on host cells .

Structure-Activity Relationship Studies

Research has indicated that modifications to the phenoxyacetamide scaffold can enhance activity against bacterial targets. The presence of difluoro substitutions has been linked to increased potency in inhibiting bacterial virulence mechanisms .

| Compound | IC50 Value (µM) | Activity |

|---|---|---|

| Parent Compound | 0.8 | Moderate |

| 2,6-Difluoro Analog | 0.27 | High |

| 4-Methylsulfone Analog | 0.8 | Moderate |

This table summarizes the structure-activity relationship findings that illustrate how small changes in chemical structure can significantly impact biological activity.

Potential Therapeutic Uses

Given its biological activity against virulence factors, this compound shows promise as a lead compound for developing new antimicrobial agents. The ability to selectively inhibit T3SS without affecting bacterial growth suggests its potential as an adjunct therapy in treating infections caused by resistant strains of bacteria.

Mécanisme D'action

The mechanism of action of 3-(3,5-Difluorophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenoxy group can interact with enzymes and receptors, modulating their activity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(3,5-Difluorophenyl)propanoic acid: Similar structure but lacks the phenoxy group.

3,5-Difluorohydrocinnamic acid: Similar structure but with a different functional group arrangement.

Uniqueness

3-(3,5-Difluorophenoxy)propanoic acid is unique due to the presence of both the difluorophenoxy group and the propanoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Activité Biologique

3-(3,5-Difluorophenoxy)propanoic acid is a chemical compound recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents. Its structural characteristics, including the presence of a difluorophenoxy group and a carboxylic acid functional group, suggest that it may exhibit significant biological activity. This article explores the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C_10H_8F_2O_3

- Molecular Weight : Approximately 202.16 g/mol

- CAS Number : 844648-19-7

The compound consists of a propanoic acid backbone linked to a difluorophenoxy group, which influences its reactivity and biological interactions. The difluorination at the 3 and 5 positions enhances its lipophilicity and may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound can be achieved through various methods. One notable approach involves the reaction of specific precursors under controlled conditions, yielding high purity products. For example, dissolving the compound in concentrated sulfuric acid and heating it at 50°C can produce an approximate yield of 86% after precipitation from ice water.

Research indicates that modifications on the phenoxy ring significantly affect the biological activity of this compound. Studies suggest that the difluorophenoxy group enhances potency against certain biological targets, which may include cancer cells and inflammatory pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance:

- In vitro studies have demonstrated that certain analogs exhibit selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and others .

- Mechanistic studies suggest that these compounds induce apoptosis by perturbing DNA synthesis and delaying cell cycle progression at the G2/M phase .

Inhibitory Effects on Enzymes

The compound has also been evaluated for its inhibitory effects on various enzymes:

- It has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .

- Other studies have indicated that similar compounds can inhibit metallopeptidases involved in regulatory peptide metabolism, suggesting a broader scope of biological activity .

Case Studies and Research Findings

Propriétés

IUPAC Name |

3-(3,5-difluorophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c10-6-3-7(11)5-8(4-6)14-2-1-9(12)13/h3-5H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDIMXHZLXGAEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)OCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.